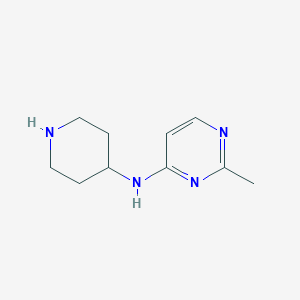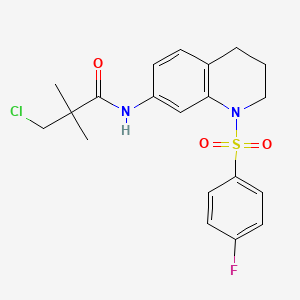
3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,2-dimethylpropanamide” is a chemical compound with the molecular formula C22H18ClFN2O3S. It has an average mass of 444.906 Da and a monoisotopic mass of 444.071075 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a 3-chloro-2,2-dimethylpropanamide group, a 1,2,3,4-tetrahydroquinolin-7-yl group, and a 4-fluorophenylsulfonyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. The presence of the pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of closely related compounds involves complex reactions, highlighting their potential for further exploration in chemical research. For instance, a study by Huang Ming-zhi et al. focused on the synthesis and crystal structure of a compound closely related to the one , revealing its triclinic structure through X-ray single crystal diffraction (Huang Ming-zhi et al., 2005). This type of research is fundamental for understanding the physical and chemical properties of novel compounds.
Pharmacological Applications
Research into the pharmacological applications of structurally similar compounds has demonstrated their potential as therapeutic agents. For example, compounds with modifications on the tetrahydroquinoline core have been evaluated for their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT), a key enzyme in catecholamine biosynthesis, suggesting their utility in modulating physiological pathways (G. L. Grunewald et al., 2006).
Antimicrobial and Antifungal Activities
Sulfonamide derivatives of the 3-fluoro-4-morpholinoaniline, a structural analog, have shown promising antimicrobial and antifungal activities. These studies highlight the potential of sulfonamide and carbamate derivatives in developing new antimicrobial agents, with some compounds exhibiting potent activity in minimum inhibitory concentration (MIC) assays against various bacterial and fungal strains (D. B. Janakiramudu et al., 2017).
Anti-inflammatory and Anti-cancer Research
Several sulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory and anticancer activities. These compounds, through various mechanisms, including the activation of apoptotic pathways and inhibition of cell proliferation, demonstrate the chemical versatility and therapeutic potential of sulfonamide derivatives in treating cancer and inflammation (A. Cumaoğlu et al., 2015).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of sulfonamide derivatives with biological targets, providing insights into the design of more effective therapeutic agents. These studies help in identifying key interactions at the molecular level, guiding the development of compounds with enhanced biological activity (D. B. Janakiramudu et al., 2017).
Wirkmechanismus
Target of Action
It is known that the compound is a sulfonamide , a class of compounds that typically inhibit carbonic anhydrase enzymes
Mode of Action
Sulfonamides, in general, are known to inhibit enzyme activity by mimicking the molecule that the enzyme normally acts upon, thus preventing the enzyme from performing its function .
Eigenschaften
IUPAC Name |
3-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3S/c1-20(2,13-21)19(25)23-16-8-5-14-4-3-11-24(18(14)12-16)28(26,27)17-9-6-15(22)7-10-17/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZSEKJHPGOQHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=C(C=C3)F)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]butanoic acid](/img/structure/B2406284.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2406287.png)
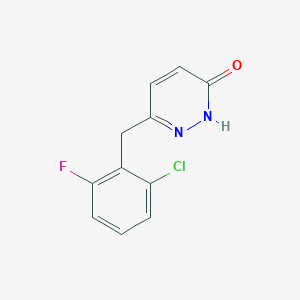
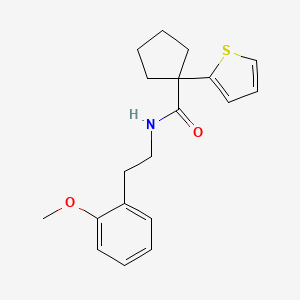

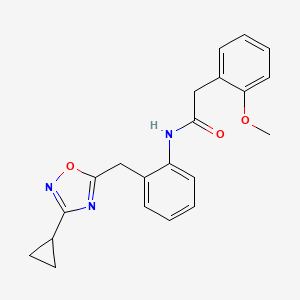
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406293.png)
![2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406296.png)
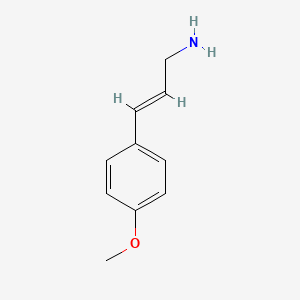
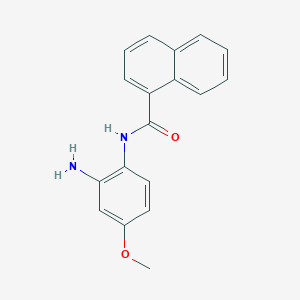
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2406301.png)

